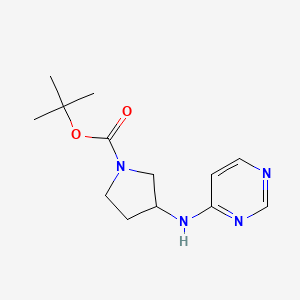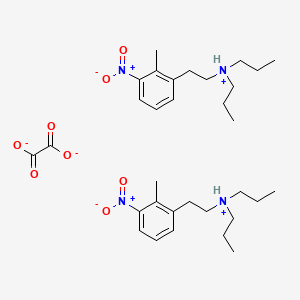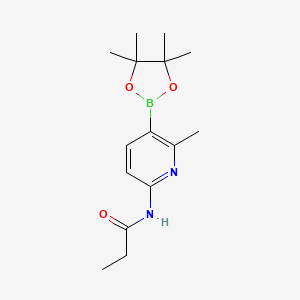![molecular formula C7H15N3 B14782945 4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
4-[(3-Aminopropyl)amino]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Aminopropyl)amino]butanenitrile is an organic compound with the molecular formula C7H15N3. It is characterized by the presence of both primary and secondary amine groups, as well as a nitrile group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanenitrile typically involves the reaction of 3-aminopropylamine with 4-chlorobutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include advanced purification techniques such as chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Aminopropyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving amines.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
Wissenschaftliche Forschungsanwendungen
4-[(3-Aminopropyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(3-Aminopropyl)amino]butanenitrile involves its interaction with various molecular targets. The primary and secondary amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the secondary amine group.
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure with different positioning of the amine and nitrile groups.
Uniqueness
4-[(3-Aminopropyl)amino]butanenitrile is unique due to the presence of both primary and secondary amine groups along with a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications .
Eigenschaften
Molekularformel |
C7H15N3 |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-(3-aminopropylamino)butanenitrile |
InChI |
InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2 |
InChI-Schlüssel |
FDWCISPMLWVANL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#N)CNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)




![tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14782915.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)
![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)

